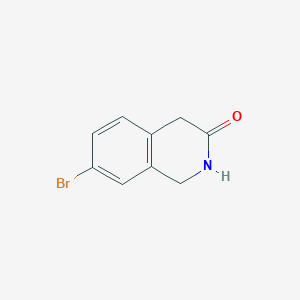

7-Bromo-1,2-dihydroisoquinolin-3(4H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-bromo-2,4-dihydro-1H-isoquinolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-8-2-1-6-4-9(12)11-5-7(6)3-8/h1-3H,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUGBXADZXVVJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CNC1=O)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60680685 | |

| Record name | 7-Bromo-1,4-dihydroisoquinolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943751-93-7 | |

| Record name | 7-Bromo-1,4-dihydroisoquinolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-1,2-dihydroisoquinolin-3(4H)-one is a heterocyclic compound of significant interest in medicinal chemistry, serving as a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of a plausible synthetic pathway for this target molecule. The proposed synthesis is grounded in established chemical principles and draws from methodologies reported for structurally related compounds. This document is intended to serve as a practical resource for researchers, offering a logical synthesis strategy, detailed experimental considerations, and an exploration of the underlying chemical principles.

Introduction

The isoquinolinone core is a privileged structure in drug discovery, appearing in a wide array of biologically active molecules. The introduction of a bromine atom at the 7-position of the 1,2-dihydroisoquinolin-3(4H)-one scaffold offers a strategic handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for biological screening. This guide outlines a robust, multi-step synthesis of this compound, designed to be accessible to researchers with a strong background in organic synthesis.

Proposed Synthetic Pathways

Two primary retrosynthetic approaches are considered for the synthesis of this compound.

Pathway A involves the initial construction of the parent 1,2-dihydroisoquinolin-3(4H)-one ring system, followed by a regioselective bromination at the 7-position. This approach allows for the synthesis of both the brominated and non-brominated analogues from a common intermediate.

Pathway B begins with a pre-brominated aromatic precursor, which is then elaborated and cyclized to form the target isoquinolinone. This route can be more direct if the starting brominated material is readily available.

This guide will focus on a detailed exposition of Pathway A, as it offers greater flexibility in analogue synthesis. A conceptual overview of Pathway B will also be presented as a viable alternative.

Pathway A: Synthesis of the Isoquinolinone Core followed by Bromination

This pathway is divided into two key stages: the synthesis of the core 1,2-dihydroisoquinolin-3(4H)-one and its subsequent regioselective bromination.

Stage 1: Synthesis of 1,2-Dihydroisoquinolin-3(4H)-one

A plausible and efficient method for the construction of the 1,2-dihydroisoquinolin-3(4H)-one core involves the cyclization of an N-substituted phenylethylamine derivative. A proposed route commences with the synthesis of an N-(2-phenylethyl)glycine ester, followed by an intramolecular cyclization.

Step 1.1: Synthesis of Ethyl N-(2-phenylethyl)glycinate

The synthesis begins with the N-alkylation of ethyl glycinate with 2-phenylethyl bromide. This is a standard nucleophilic substitution reaction where the amino group of the glycine ester acts as the nucleophile.

-

Reaction: 2-Phenylethylamine reacts with ethyl chloroacetate in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to yield ethyl N-(2-phenylethyl)glycinate. The base is crucial to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

Step 1.2: Intramolecular Friedel-Crafts Acylation (Cyclization)

The synthesized N-(2-phenylethyl)glycine derivative can then undergo an intramolecular cyclization to form the desired 1,2-dihydroisoquinolin-3(4H)-one. This transformation can be achieved under Friedel-Crafts acylation conditions, where a strong acid catalyst promotes the cyclization of the carboxylic acid (after hydrolysis of the ester) or a derivative thereof onto the aromatic ring.

-

Causality of Experimental Choices: Polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) are effective catalysts for this type of intramolecular acylation. These reagents act as both a strong acid to protonate the carbonyl group, making it more electrophilic, and a dehydrating agent to drive the reaction to completion. The reaction is typically heated to facilitate the cyclization.

Experimental Protocol: Synthesis of 1,2-Dihydroisoquinolin-3(4H)-one

Materials:

-

2-Phenylethylamine

-

Ethyl chloroacetate

-

Triethylamine

-

Diethyl ether

-

Hydrochloric acid

-

Sodium bicarbonate

-

Magnesium sulfate

-

Polyphosphoric acid (PPA)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

Procedure:

-

Synthesis of Ethyl N-(2-phenylethyl)glycinate:

-

To a solution of 2-phenylethylamine (1.0 eq) and triethylamine (1.2 eq) in a suitable solvent such as acetonitrile or dichloromethane at 0 °C, add ethyl chloroacetate (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with diethyl ether.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl N-(2-phenylethyl)glycinate, which can be purified by column chromatography.

-

-

Hydrolysis of the Ester:

-

The ethyl N-(2-phenylethyl)glycinate is hydrolyzed to N-(2-phenylethyl)glycine using standard procedures, such as treatment with aqueous sodium hydroxide followed by acidification.

-

-

Intramolecular Friedel-Crafts Cyclization:

-

Add N-(2-phenylethyl)glycine to polyphosphoric acid (PPA) at a ratio of approximately 1:10 (w/w).

-

Heat the mixture to 100-140 °C with stirring for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a strong base, such as sodium hydroxide, and extract the product with dichloromethane.

-

Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude 1,2-dihydroisoquinolin-3(4H)-one can be purified by recrystallization or column chromatography.

-

Stage 2: Regioselective Bromination

The second stage of this pathway is the electrophilic aromatic substitution to install a bromine atom at the 7-position of the 1,2-dihydroisoquinolin-3(4H)-one.

-

Mechanistic Considerations: The directing effects of the substituents on the aromatic ring will govern the regioselectivity of the bromination. The dihydroisoquinolinone ring contains an amide group and an alkyl group attached to the benzene ring. The amide nitrogen's lone pair can be delocalized into the carbonyl, but the alkyl portion is an ortho-, para-director. The overall directing effect will likely favor substitution at the positions para and ortho to the activating alkyl group. To achieve bromination at the 7-position, which is para to the point of fusion of the heterocyclic ring, careful selection of the brominating agent and reaction conditions is crucial.

-

Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a common and effective reagent for the bromination of activated aromatic rings. It is a solid that is easier and safer to handle than liquid bromine. The reaction is often carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,2-Dihydroisoquinolin-3(4H)-one

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF) or Acetonitrile

-

Water

-

Ethyl acetate

-

Saturated sodium thiosulfate solution

-

Brine

Procedure:

-

Dissolve 1,2-dihydroisoquinolin-3(4H)-one (1.0 eq) in DMF or acetonitrile at 0 °C.

-

Add N-bromosuccinimide (1.0-1.1 eq) portion-wise, keeping the temperature below 5 °C.

-

Stir the reaction mixture at room temperature for 2-6 hours, monitoring for the disappearance of the starting material by TLC.

-

Pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium thiosulfate solution to quench any unreacted bromine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.[1][2][3]

Pathway B: Cyclization of a Pre-brominated Precursor

An alternative strategy involves the use of a commercially available or readily synthesized starting material that already contains the bromine atom at the desired position. A plausible starting material is 4-bromophenethylamine.

Conceptual Workflow:

-

N-Acetylation: 4-Bromophenethylamine can be acylated with chloroacetyl chloride to form 2-chloro-N-(4-bromophenethyl)acetamide.

-

Intramolecular Friedel-Crafts Alkylation: The resulting chloroacetamide can then be subjected to intramolecular Friedel-Crafts alkylation in the presence of a Lewis acid catalyst, such as aluminum chloride, to effect cyclization and form the this compound.

Caption: Conceptual workflow for Pathway B.

Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₉H₈BrNO |

| Molecular Weight | 226.07 g/mol |

| Appearance | Light yellow to yellow solid |

| Boiling Point | 412.6±45.0 °C (Predicted) |

| Density | 1.559±0.06 g/cm³ (Predicted) |

| pKa | 14.90±0.20 (Predicted) |

Data sourced from chemical supplier databases.[3]

Conclusion

This technical guide has detailed a plausible and robust synthetic pathway for the preparation of this compound. The primary proposed route, involving the synthesis of the isoquinolinone core followed by regioselective bromination, offers a flexible approach for the generation of both the target molecule and its non-brominated counterpart. The alternative pathway, starting from a pre-brominated precursor, presents a more direct but potentially less versatile option. The provided conceptual protocols are based on well-established organic chemistry principles and are intended to serve as a strong foundation for researchers undertaking the synthesis of this and related compounds. As with any synthetic endeavor, optimization of reaction conditions may be necessary to achieve desired yields and purity.

References

Sources

physicochemical properties of 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one

An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one

Abstract

This compound is a heterocyclic compound built upon the privileged isoquinoline scaffold, a core structure prevalent in numerous biologically active molecules and natural products.[1][2][3] The systematic characterization of its physicochemical properties is a foundational step in evaluating its potential as a drug candidate or a molecular probe. These properties—including lipophilicity, solubility, and ionization state—govern the absorption, distribution, metabolism, and excretion (ADME) profile, thereby dictating the compound's ultimate bioavailability and efficacy. This guide provides a comprehensive overview of the known and predicted , details robust experimental methodologies for their determination, and interprets this data within the context of modern drug discovery.

Introduction to the Isoquinoline Scaffold and Physicochemical Profiling

The Isoquinoline Scaffold in Medicinal Chemistry

The isoquinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals and natural alkaloids.[1][3] Derivatives of this scaffold have demonstrated a vast spectrum of biological activities, including antihypertensive, anti-inflammatory, antimicrobial, and antitumor effects.[1][2][4][5] The inherent versatility and "drug-like" nature of the isoquinoline core make novel derivatives, such as the subject of this guide, compelling targets for investigation.

Compound Identity: this compound

This compound is a synthetic derivative characterized by a bromine atom at the 7-position of the dihydroisoquinolinone core. This substitution significantly influences the molecule's electronic distribution and steric profile, which in turn modulates its physicochemical and pharmacological properties.

The Imperative of Physicochemical Profiling in Drug Discovery

In the early stages of drug discovery, a significant percentage of promising compounds fail due to poor biopharmaceutical properties.[6] A thorough understanding of a molecule's physicochemical characteristics is therefore not merely academic but a critical, cost-saving necessity.[6][7] Properties such as lipophilicity (log P/D), aqueous solubility, and the ionization constant (pKa) are primary determinants of a compound's journey through the body, from oral absorption to target engagement and eventual clearance.[8] High-throughput screening methods for these properties are now integral to identifying and optimizing viable lead candidates.[6][9]

Core Physicochemical Profile

This section summarizes the key identifying and physicochemical data for this compound. The available data is a combination of catalog information and computational predictions.

Molecular and Physical Characteristics

| Property | Value | Source |

| Chemical Name | This compound | [10][11] |

| Synonyms | 7-Bromo-1,4-dihydro-3(2H)-isoquinolinone | [10][11] |

| CAS Number | 943751-93-7 | [10][11][12] |

| Molecular Formula | C₉H₈BrNO | [10][11][13][14] |

| Molecular Weight | 226.07 g/mol | [10][11][14] |

| Appearance | Light yellow to yellow solid | [10] |

Predicted Physicochemical Properties

Computationally predicted properties provide valuable initial estimates to guide experimental design. These values are derived from the molecule's structure using established algorithms.

| Property | Predicted/Calculated Value | Significance in Drug Discovery | Source |

| Boiling Point | 412.6 ± 45.0 °C | Indicates low volatility and thermal stability. | [10] |

| Density | 1.559 ± 0.06 g/cm³ | Relates to the compound's packing in the solid state. | [10] |

| logP (Octanol/Water) | 1.62 | A measure of lipophilicity; this value suggests good membrane permeability potential without excessive hydrophobicity. | [11] |

| pKa | 14.90 ± 0.20 | This high pKa for the amide N-H proton indicates the molecule will be overwhelmingly neutral at physiological pH, which is favorable for passive diffusion across cell membranes. | [10] |

| TPSA | 29.1 Ų | The Topological Polar Surface Area is a predictor of membrane permeability. A value < 140 Ų is associated with good oral bioavailability. | [11] |

Experimental Methodologies for Physicochemical Characterization

The following protocols represent robust, self-validating methods for the experimental determination of the key physicochemical properties of a new chemical entity (NCE) like this compound.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 9. fiveable.me [fiveable.me]

- 10. This compound | 943751-93-7 [amp.chemicalbook.com]

- 11. chemscene.com [chemscene.com]

- 12. This compound, CasNo.943751-93-7 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 13. This compound | CymitQuimica [cymitquimica.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

An In-Depth Technical Guide to 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one: A Strategic Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one (CAS No. 943751-93-7), a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The dihydroisoquinolinone core is a privileged scaffold found in numerous biologically active molecules.[1][2] The strategic placement of a bromine atom at the 7-position provides a versatile synthetic handle for late-stage functionalization, enabling the exploration of chemical space around this important pharmacophore. This document details the compound's physicochemical properties, proposes a robust synthetic pathway based on established chemical principles, and outlines its application in the synthesis of targeted therapeutics, with a particular focus on the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.

Introduction and Strategic Importance

The 1,2-dihydroisoquinolin-3(4H)-one scaffold is a cornerstone in contemporary medicinal chemistry. Its rigid, bicyclic structure serves as an excellent framework for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets. Derivatives of this core structure have demonstrated a wide array of biological activities.[3]

The subject of this guide, this compound, emerges as a particularly valuable asset for drug discovery programs. The aryl bromide functionality is a linchpin for modern cross-coupling chemistry, allowing for the facile introduction of diverse aryl, heteroaryl, and alkyl groups via well-established palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This capability is paramount in structure-activity relationship (SAR) studies, where rapid diversification of a lead compound is necessary to optimize potency, selectivity, and pharmacokinetic properties.

Its most notable application context is in the synthesis of PARP inhibitors, a class of targeted cancer therapeutics that exploit synthetic lethality in tumors with deficiencies in homologous recombination DNA repair, such as those with BRCA1/2 mutations.[4][5] Several approved PARP inhibitors feature a bicyclic lactam core that bears a resemblance to the isoquinolinone scaffold. Therefore, this compound represents a key starting material for building novel analogues of established drugs like Olaparib, Rucaparib, and Talazoparib.[4][6][7]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 943751-93-7 | [8] |

| Molecular Formula | C₉H₈BrNO | [8] |

| Molecular Weight | 226.07 g/mol | [8] |

| Appearance | Light yellow to yellow solid | [9] |

| Boiling Point (Predicted) | 412.6 ± 45.0 °C | [9] |

| Density (Predicted) | 1.559 ± 0.06 g/cm³ | [9] |

| pKa (Predicted) | 14.90 ± 0.20 | [9] |

| Storage | Sealed in dry, Room Temperature | [9] |

Synthesis and Purification

While a specific literature preparation for this compound is not prominently documented, a robust and logical synthetic route can be designed based on established methods for constructing the dihydroisoquinolinone core. The following proposed synthesis leverages a cyclization strategy from readily available starting materials. This approach is rooted in well-precedented transformations for analogous systems.[12][13]

Proposed Synthetic Pathway: A Two-Step Approach

The proposed synthesis begins with the N-alkylation of a glycine derivative with a substituted benzyl bromide, followed by an intramolecular Friedel-Crafts-type cyclization.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of Ethyl N-(4-bromobenzyl)glycinate

-

Reagents & Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromo-1-(bromomethyl)benzene (1.0 eq), ethyl glycinate hydrochloride (1.1 eq), and anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

-

Solvent & Reaction: Add anhydrous acetone to the flask to achieve a concentration of approximately 0.5 M with respect to the starting benzyl bromide.

-

Execution: Heat the mixture to reflux and maintain for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up & Isolation: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the desired N-alkylated intermediate.

Causality: Potassium carbonate acts as a base to neutralize the HCl salt of the glycine ester and to scavenge the HBr generated during the nucleophilic substitution, driving the reaction to completion. Acetone is a suitable polar aprotic solvent for this type of Sₙ2 reaction.

Step 2: Intramolecular Cyclization to this compound

-

Reagents & Setup: In a flask suitable for high-temperature reactions, place the Ethyl N-(4-bromobenzyl)glycinate (1.0 eq).

-

Cyclizing Agent: Add Polyphosphoric Acid (PPA) or Eaton's Reagent (phosphorus pentoxide in methanesulfonic acid) in excess (e.g., 10-20 times the weight of the starting material).

-

Execution: Heat the stirred mixture to 100-140 °C for 2-4 hours. The reaction should be monitored by TLC or LC-MS.

-

Work-up & Isolation: Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the cyclizing agent and precipitate the product. Basify the aqueous slurry with a concentrated sodium hydroxide solution to a pH of ~8-9.

-

Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Causality: Strong acid catalysts like PPA or Eaton's Reagent are required to promote the intramolecular Friedel-Crafts acylation. The reaction involves the protonation of the ester carbonyl, followed by electrophilic attack of the activated carbonyl carbon onto the electron-rich aromatic ring, leading to cyclization and formation of the lactam ring system.

Key Synthetic Transformations and Applications in Drug Discovery

The synthetic utility of this compound is primarily derived from the reactivity of its aryl bromide moiety. This functional group serves as a versatile anchor point for palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular libraries for SAR exploration.

Workflow: Derivatization towards PARP Inhibitor Scaffolds

The following workflow illustrates how this building block can be used to generate analogues of known PARP inhibitors. The core strategy involves replacing the bromine atom with various cyclic moieties, a common feature in many potent PARP inhibitors.

Caption: Synthetic workflow for library generation using cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Cross-Coupling (Representative)

This reaction is ideal for introducing aryl or heteroaryl substituents at the 7-position.

-

Reagents & Setup: In a reaction vial, combine this compound (1.0 eq), the desired aryl- or heteroaryl-boronic acid or pinacol ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Solvent & Atmosphere: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Purge the vial with an inert gas (Argon or Nitrogen).

-

Execution: Seal the vial and heat the mixture to 80-100 °C for 4-12 hours, until TLC or LC-MS indicates consumption of the starting material.

-

Work-up & Purification: After cooling, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the 7-aryl substituted product.

Protocol 2: Buchwald-Hartwig Amination (Representative)

This protocol facilitates the formation of a C-N bond, crucial for linking piperazine moieties or other amine-containing fragments often found in PARP inhibitors.

-

Reagents & Setup: In a glovebox or under an inert atmosphere, charge a reaction vial with this compound (1.0 eq), the desired amine or N-heterocycle (1.2-1.5 eq), a palladium source like Pd₂(dba)₃ (0.02-0.05 eq), a suitable phosphine ligand such as XPhos or BINAP (0.04-0.10 eq), and a strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) (1.5-2.0 eq).

-

Solvent & Atmosphere: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Execution: Seal the vial and heat to 90-110 °C for 12-24 hours. Monitor the reaction's progress by LC-MS.

-

Work-up & Purification: Cool the mixture, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues. Concentrate the filtrate and purify the crude product via column chromatography.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

-

Hazard Statements: Based on data for related compounds, it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It may also be harmful if swallowed (H302).[11]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection (P280).

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Conclusion

This compound is a strategically designed building block that holds significant potential for accelerating drug discovery efforts. Its dihydroisoquinolinone core provides a proven pharmacophoric scaffold, while the bromine atom offers a reliable and versatile point for chemical diversification through modern synthetic methodologies. The protocols and workflows outlined in this guide demonstrate its utility as a key intermediate for constructing libraries of novel compounds, particularly in the pursuit of next-generation PARP inhibitors and other targeted therapeutics. Researchers and drug development professionals can leverage this valuable intermediate to efficiently navigate SAR landscapes and advance their discovery programs.

References

-

and 4-substitued 1,4-dihydro-3(2H)-isoquinolinone derivatives. Unpublished document, accessible via semantic-scholar.org. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

-

This compound CAS NO.943751-93-7. Bide Pharmatech Ltd. [Link]

-

7-Bromo-1,2,3,4-tetrahydroisoquinoline | C9H10BrN | CID 10729255. PubChem. [Link]

-

Oxone promoted dehydrogenative Povarov cyclization of N-aryl glycine derivatives: an approach towards quinoline fused lactones and lactams. National Center for Biotechnology Information. [Link]

-

Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. National Center for Biotechnology Information. [Link]

-

New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. ResearchGate. [Link]

-

PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. MDPI. [Link]

-

Combined PARP inhibitors and small molecular inhibitors in solid tumor treatment (Review). National Center for Biotechnology Information. [Link]

- CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.

-

Advances in the use of PARP inhibitors for BRCA1/2-associated breast cancer: talazoparib. Future Medicine. [Link]

-

On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. ARKAT USA, Inc.. [Link]

-

Synthesis of Step 1. 7-Bromo-2H-pyrido[3,2-b]1,4-oxazin-3(4H)-one. PrepChem.com. [Link]

-

This compound, 95% Purity, C9H8BrNO, 10 grams. CP Lab Chemicals. [Link]

-

Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. National Center for Biotechnology Information. [Link]

-

Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium reca. RSC Publishing. [Link]

- WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. researchgate.net [researchgate.net]

- 3. 7-Bromo-1,2,3,4-tetrahydroisoquinoline | 17680-55-6 [sigmaaldrich.com]

- 4. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them | MDPI [mdpi.com]

- 5. Combined PARP inhibitors and small molecular inhibitors in solid tumor treatment (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in the use of PARP inhibitors for BRCA1/2-associated breast cancer: talazoparib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Product List | BIOZOL [biozol.de]

- 9. acgpubs.org [acgpubs.org]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oxone promoted dehydrogenative Povarov cyclization of N-aryl glycine derivatives: an approach towards quinoline fused lactones and lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents [patents.google.com]

The Definitive Guide to the Structural Elucidation of 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one

Abstract

This technical guide provides a comprehensive, in-depth analysis of the methodologies and data interpretation required for the complete structural elucidation of 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one. This molecule, a member of the versatile isoquinolinone class, is of significant interest to researchers in medicinal chemistry and drug development. This document moves beyond a simple recitation of analytical techniques, offering a narrative grounded in the practical experience of a senior application scientist. We will explore the causal reasoning behind experimental choices and present a self-validating system of protocols. The guide integrates data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D correlation), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While a definitive crystal structure from X-ray crystallography is not publicly available, we will discuss its theoretical importance and the data it would yield. All discussions are supported by citations to authoritative sources, and detailed, field-tested protocols for each analytical technique are provided.

Introduction: The Isoquinolinone Scaffold and the Importance of Structural Verification

The isoquinolinone core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The specific substitution pattern and stereochemistry of these molecules are critical to their function, making unambiguous structural elucidation a cornerstone of any research and development program. This compound (Molecular Formula: C₉H₈BrNO, Molecular Weight: 226.07 g/mol ) presents a unique set of structural features, including a brominated aromatic ring, a lactam functionality, and two methylene groups in a partially saturated ring.[1] Accurate characterization is essential to confirm its identity, purity, and to understand its potential for further chemical modification.

This guide will systematically deconstruct the molecule's structure using a multi-pronged analytical approach, demonstrating how data from various spectroscopic techniques are integrated to build a cohesive and irrefutable structural assignment.

The Analytical Workflow: A Multi-Technique Approach

The elucidation of a novel or synthesized compound is rarely accomplished with a single technique. Instead, a synergistic workflow is employed, where each method provides a unique piece of the structural puzzle. The diagram below illustrates the logical flow of analysis for this compound.

Caption: A logical workflow for the structural elucidation of a synthesized compound.

Mass Spectrometry: Confirming Molecular Weight and Elemental Composition

Mass spectrometry is the initial and indispensable step for determining the molecular weight and elemental formula of a compound. For this compound, Electron Impact (EI) ionization is a suitable technique.[2]

Predicted Mass Spectrum Data:

| m/z (Mass-to-Charge Ratio) | Ion | Interpretation |

| 225/227 | [M]⁺ | Molecular Ion Peak: The presence of two peaks of nearly equal intensity, separated by 2 m/z units, is the characteristic isotopic signature of a bromine atom (⁷⁹Br and ⁸¹Br). This provides strong evidence for the presence of bromine in the molecule. |

| 196/198 | [M - CO]⁺ | Loss of a neutral carbon monoxide molecule from the lactam carbonyl group. |

| 145 | [M - Br - H]⁺ | Loss of the bromine atom and a hydrogen atom. |

| 117 | [C₈H₇N]⁺ | Further fragmentation of the isoquinolinone ring. |

Fragmentation Pathway:

The fragmentation of the molecular ion provides valuable structural clues. The stability of the aromatic ring often leads to fragmentation pathways that retain this core structure.

Caption: Predicted major fragmentation pathway for this compound.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent such as methanol or dichloromethane.

-

Instrument Setup:

-

Ionization Mode: Electron Impact (EI).

-

Electron Energy: 70 eV.[2]

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 50-500.

-

-

Data Acquisition: Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC) inlet. Acquire the mass spectrum.

-

Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the major fragment ions to deduce plausible fragmentation pathways.[3]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. Attenuated Total Reflectance (ATR) is a common sampling method that requires minimal sample preparation.[4][5]

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3200 | N-H | Stretching (secondary amide) |

| ~1650 | C=O | Stretching (lactam) |

| ~1600, ~1480 | C=C | Aromatic ring stretching |

| ~820 | C-H | Aromatic out-of-plane bending (para-substitution pattern) |

| ~600 | C-Br | Stretching |

The presence of a strong absorption band around 1650 cm⁻¹ is indicative of the lactam carbonyl group, while the band around 3200 cm⁻¹ confirms the presence of the N-H bond. The aromatic C-H bending and C-Br stretching bands provide further evidence for the substituted benzene ring.

Experimental Protocol: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[5] Record a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[6] A combination of 1D (¹H and ¹³C) and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals and reveals the connectivity within the molecule.

¹H NMR Spectroscopy

¹H NMR provides information about the chemical environment and connectivity of the hydrogen atoms.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | d | 1H | H-5 |

| ~7.3 | dd | 1H | H-6 |

| ~7.2 | d | 1H | H-8 |

| ~8.0 | s | 1H | N-H |

| ~4.2 | s | 2H | H-1 |

| ~3.4 | s | 2H | H-4 |

The aromatic protons (H-5, H-6, and H-8) will exhibit splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. The methylene protons at positions 1 and 4 are predicted to be singlets due to the lack of adjacent protons, although some broadening may be observed.

¹³C NMR Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C-3 (C=O) |

| ~138 | C-4a |

| ~135 | C-8a |

| ~131 | C-6 |

| ~129 | C-5 |

| ~128 | C-8 |

| ~120 | C-7 (C-Br) |

| ~45 | C-1 |

| ~40 | C-4 |

2D NMR Spectroscopy: Connecting the Pieces

2D NMR experiments, such as COSY, HSQC, and HMBC, are crucial for confirming the assignments made from 1D spectra and for establishing the overall connectivity of the molecule.[7]

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this molecule, correlations would be expected between the coupled aromatic protons (H-5, H-6, and H-8).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond carbon-proton correlations. It would show correlations between H-1 and C-1, H-4 and C-4, and the aromatic protons with their respective carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. Key expected correlations include:

-

H-1 protons to C-8a and C-3.

-

H-4 protons to C-4a, C-5, and C-3.

-

H-8 proton to C-4a and C-6.

-

Caption: Key predicted HMBC correlations for this compound.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[8][9] Ensure the sample is fully dissolved.

-

1D ¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Optimize shimming for field homogeneity.

-

Integrate the peaks and determine multiplicities.

-

-

1D ¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A sufficient number of scans may be required due to the lower natural abundance of ¹³C.

-

-

2D NMR Acquisition:

-

Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.[10]

-

Optimize acquisition and processing parameters for the expected coupling constants.

-

-

Data Analysis:

-

Process all spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Assign all proton and carbon signals by systematically analyzing the correlations in the 2D spectra.

-

X-Ray Crystallography: The Definitive Structure

While not always feasible, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of a molecule's three-dimensional structure. It would confirm the connectivity established by NMR and provide precise bond lengths and angles.[11] Obtaining a suitable single crystal is often the most challenging step.

Hypothetical Crystallographic Data:

If a crystal structure were obtained, it would be expected to confirm the planar aromatic ring and the partially saturated heterocyclic ring, likely in a conformation that minimizes steric strain. The bromine atom and the carbonyl oxygen would be key features for intermolecular interactions in the crystal lattice.

Conclusion: A Validated Structural Assignment

By integrating the data from mass spectrometry, IR spectroscopy, and a suite of NMR experiments, a confident and self-validated structural assignment for this compound can be achieved. The mass spectrum confirms the molecular formula and the presence of bromine. The IR spectrum identifies the key lactam and aromatic functionalities. Finally, a detailed analysis of 1D and 2D NMR spectra allows for the complete and unambiguous mapping of the carbon-hydrogen framework, confirming the connectivity and substitution pattern of the molecule. This systematic approach ensures the scientific integrity of the structural elucidation, providing a solid foundation for further research and development involving this versatile isoquinolinone derivative.

References

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Scribd. (n.d.). Advanced 2D NMR Techniques Guide. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

Mettler Toledo. (2020, January 24). What is ATR? (Attenuated Total Reflectance). YouTube. Retrieved from [Link]

-

Slideshare. (n.d.). 2D NMR Spectroscopy. Retrieved from [Link]

-

Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

-

EPFL. (n.d.). 2D NMR. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for: Metal- and oxidant-free C−H Bond Halogenation/Imidation of N- heterocycle. Retrieved from [Link]

-

Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 3-Bromo Isoquinoline Derivatives: Potential Lead Molecules for Analgesic and Anti-inflammatory Agents. ResearchGate. Retrieved from [Link]

-

Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Institutes of Health. Retrieved from [Link]

-

PubChem. (n.d.). 7-Bromoisoquinolin-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). 7-Bromoisoquinolin-3-amine. Retrieved from [Link]

-

University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

MDPI. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Retrieved from [Link]

-

LCGC International. (n.d.). Introduction to Electron Impact Ionization for GC–MS. Retrieved from [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. Department of Chemistry. Retrieved from [Link]

-

Chemical Instrumentation Facility. (n.d.). Mass Spectrometry Tutorial. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, July 24). 2.2: Mass Spectrometry. Retrieved from [Link]

-

Study Mind. (n.d.). Atomic Structure - Mass Spectrometry (A-Level Chemistry). Retrieved from [Link]

-

ResearchGate. (n.d.). 7-Bromoquinolin-8-ol. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | アジレント [agilent.com]

- 5. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 6. 2D NMR Spectroscopy | PPTX [slideshare.net]

- 7. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. organomation.com [organomation.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Biological Activity of Isoquinoline Derivatives

Introduction: The Isoquinoline Core as a Privileged Scaffold in Modern Drug Discovery

The isoquinoline scaffold, a heterocyclic aromatic organic compound consisting of a benzene ring fused to a pyridine ring, represents one of the most vital structural motifs in medicinal chemistry.[1][2] Found in a vast array of natural alkaloids like morphine and berberine, and accessible through versatile synthetic routes, this "privileged structure" has served as the foundation for numerous therapeutic agents.[3][4] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3]

This guide provides a technical deep-dive into the core biological activities of isoquinoline derivatives, designed for researchers, scientists, and drug development professionals. Moving beyond a simple catalog of effects, we will explore the underlying mechanisms of action, present robust and validated experimental protocols for their evaluation, and ground these insights in quantitative data. Our focus is on the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible results.

Anticancer Activity: A Multi-Pronged Assault on Malignancy

The efficacy of isoquinoline derivatives against various cancers stems from their ability to interfere with multiple, fundamental cellular processes required for tumor growth and survival.[5] This multi-targeting capability makes them robust candidates for overcoming the challenges of drug resistance.

Pillar 1: Mechanistic Insights

The anticancer effects of isoquinolines are not monolithic; they are the result of engaging several key vulnerabilities within cancer cells.

-

Disruption of Nucleic Acid Integrity and Replication: A primary mechanism for many isoquinoline alkaloids is direct interaction with DNA and the enzymes that regulate its topology.[6] Compounds like sanguinarine can intercalate between DNA base pairs, disrupting the structure of the double helix and thereby affecting proteins involved in DNA replication, repair, and transcription.[6] Furthermore, certain derivatives act as potent inhibitors of topoisomerase I and II, enzymes critical for relieving torsional stress during DNA replication. By stabilizing the enzyme-DNA cleavage complex, these compounds prevent the re-ligation of the DNA strand, leading to catastrophic double-strand breaks and the induction of apoptosis.[6][7]

-

Modulation of Critical Signaling Cascades: Cancer cells are often addicted to aberrant signaling pathways that promote uncontrolled growth and survival. Isoquinoline derivatives have been shown to inhibit several of these key pathways.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Many isoquinolines can inhibit key kinases within this cascade, such as PI3K or mTOR, effectively cutting off pro-survival signals and inducing apoptosis or autophagy.[5][8]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathways regulate fundamental processes including growth and differentiation. Inhibition of this pathway by isoquinolines can lead to cell cycle arrest and apoptosis.[6][9]

-

-

Induction of Programmed Cell Death (Apoptosis) and Cell Cycle Arrest: The ultimate outcome of DNA damage and signal pathway inhibition is the activation of the cell's suicide program, apoptosis. Isoquinolines have been shown to trigger both the intrinsic (mitochondrial) and extrinsic apoptotic pathways.[6] This is often characterized by the activation of caspases, cleavage of PARP, and downregulation of anti-apoptotic proteins like Bcl-2.[6] Concurrently, by inhibiting cyclin-dependent kinases (CDKs), these compounds can induce cell cycle arrest, typically at the G2/M phase, preventing cancer cells from dividing.[5][10]

Caption: Workflow for anticancer screening of isoquinoline derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines a compound's concentration that inhibits cell viability by 50% (IC50). [11]

-

Principle: The MTT assay is a colorimetric method assessing metabolic activity. In viable cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is directly proportional to the number of living cells. [11]* Methodology:

-

Cell Seeding: Plate cancer cells (e.g., SKOV3, A549) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the isoquinoline derivative in culture medium. Replace the old medium with medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [12] 5. Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. [12] 6. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value. [12]

-

Pillar 3: Data-Driven Evidence

Quantitative data is paramount for comparing the potency of different derivatives.

Table 1: Cytotoxic and Kinase Inhibitory Activity of Representative Isoquinoline Derivatives

| Compound Type/Name | Target/Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| B01002 | SKOV3 Ovarian Cancer | IC50 | 7.65 µg/mL | [13] |

| C26001 | SKOV3 Ovarian Cancer | IC50 | 11.68 µg/mL | [13] |

| 4-Substituted Pyrazolo[3,4-g]isoquinoline (3a) | Haspin Kinase | IC50 | 167 nM | [12] |

| 4-Substituted Pyrazolo[3,4-g]isoquinoline (3a) | CLK1 Kinase | IC50 | 101 nM | [12] |

| 4-Substituted Pyrazolo[3,4-g]isoquinoline (3d) | GSK3α/β Kinase | IC50 | 224 nM | [12]|

Antimicrobial Activity: A Scaffold for Combating Resistance

The rise of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. The isoquinoline scaffold is an attractive starting point due to its presence in natural antimicrobials and its synthetic tractability. [4]

Pillar 1: Mechanistic Insights

Isoquinoline derivatives primarily exert their antibacterial effects by inhibiting essential bacterial enzymes that are distinct from their mammalian counterparts, providing a window of selectivity.

-

Inhibition of DNA Gyrase and Topoisomerase IV: These bacterial enzymes are crucial for DNA replication, recombination, and repair. Certain isoquinoline-based compounds, such as N-ethyl ureas, can interfere with their activity, leading to bacterial cell death. [4]* Inhibition of Tyrosyl-tRNA Synthetase (TyrRS): This enzyme is essential for protein synthesis. Molecular docking studies have suggested that some isoquinoline derivatives can bind favorably to the active site of bacterial TyrRS, inhibiting its function and thus halting protein production. [14]

Pillar 2: Experimental Validation

The gold standard for quantifying the potency of a potential antibacterial agent is the determination of its Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

-

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Methodology:

-

Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the isoquinoline derivative in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, E. coli) adjusted to a concentration of approximately 5 x 10^5 CFU/mL. Add the inoculum to each well.

-

Controls: Include a positive control well (bacteria and medium, no compound) and a negative control well (medium only, no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring the optical density (OD) at 600 nm.

-

Pillar 3: Data-Driven Evidence

MIC values allow for direct comparison of antibacterial potency across different compounds and bacterial strains.

Table 2: Minimum Inhibitory Concentrations (MIC) of Selected Isoquinoline Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Tricyclic Isoquinoline (8d) | Staphylococcus aureus | 16 | [4][15] |

| Tricyclic Isoquinoline (8f) | Staphylococcus aureus | 32 | [4][15] |

| Tricyclic Isoquinoline (8f) | Streptococcus pneumoniae | 32 | [4][15] |

| Tricyclic Isoquinoline (8d) | Enterococcus faecium | 128 | [4][15] |

| Chlorophenethyl Carbamate (22) | Various Fungi | Active | [16]|

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases. Isoquinoline alkaloids, such as berberine, have long been used in traditional medicine for their anti-inflammatory effects. [6]Modern research has elucidated the molecular pathways through which these compounds operate.

Pillar 1: Mechanistic Insights

The primary anti-inflammatory mechanism of many isoquinoline derivatives is the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. [3][17][18]

-

Inhibition of NF-κB Signaling: In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitor of NF-κB (IκBα). This targets IκBα for degradation, freeing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including TNF-α, IL-6, COX-2, and iNOS. Isoquinoline derivatives can inhibit this pathway, often by preventing the phosphorylation and degradation of IκBα, thus sequestering NF-κB in the cytoplasm. [17]This leads to a potent reduction in the expression of inflammatory mediators. [17]

Caption: NF-κB pathway showing inhibition of IκBα phosphorylation by isoquinolines.

Pillar 2: Experimental Validation

A standard cellular model for assessing anti-inflammatory activity involves challenging immune cells with LPS.

Conceptual Workflow: Evaluating Anti-inflammatory Effects in LPS-Stimulated Macrophages

-

Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7 or BV2 microglia) in appropriate medium.

-

Pre-treatment: Treat cells with various concentrations of the isoquinoline derivative for 1-2 hours. This allows the compound to enter the cells before the inflammatory stimulus.

-

Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the negative control) to induce an inflammatory response.

-

Incubation: Incubate for a specified period (e.g., 24 hours).

-

Endpoint Analysis:

-

Nitric Oxide (NO) Production: Measure nitrite levels in the culture supernatant using the Griess assay as an indicator of iNOS activity.

-

Cytokine Levels: Quantify the concentration of pro-inflammatory cytokines like TNF-α and IL-6 in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA).

-

Protein Expression: Analyze cell lysates via Western blot to measure the expression of key proteins like iNOS, COX-2, and the phosphorylation status of IκBα and NF-κB p65.

-

Neuroprotective Effects: A Multifaceted Defense of Neurons

Neuronal injury, a common feature of neurodegenerative diseases like Alzheimer's and Parkinson's, is driven by complex factors including oxidative stress, inflammation, and excitotoxicity. [19]Isoquinoline alkaloids offer neuroprotection through a variety of mechanisms. [20]

Pillar 1: Mechanistic Insights

-

Antioxidant and Anti-inflammatory Activity: Many neurodegenerative disorders involve chronic neuroinflammation and oxidative stress. Isoquinolines can exert neuroprotective effects by scavenging free radicals and reducing the inflammatory response in microglial cells, the resident immune cells of the brain. [21][22]This can involve activating the NRF2-KEAP1 antioxidant pathway. [22]* Regulation of Calcium Homeostasis: Dysregulation of intracellular calcium is a key factor in neuronal cell death. Some isoquinolines can modulate calcium signaling and inhibit Ca2+ ion channel influx, preventing excitotoxicity. [21]* Modulation of Autophagy and Neurotransmitter Systems: Autophagy is a cellular cleaning process that is often impaired in neurodegenerative diseases. Certain isoquinolines can regulate autophagy, helping to clear toxic protein aggregates. [20][23]They can also modulate key neurotransmitter systems, such as the dopaminergic and cholinergic pathways. [21]

Pillar 2: Experimental Validation

A common in vitro model to screen for neuroprotective potential involves inducing oxidative stress in a neuronal cell line.

Conceptual Workflow: Assessing Neuroprotection Against Oxidative Stress

-

Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in 96-well plates.

-

Pre-treatment: Treat the cells with the isoquinoline derivative for several hours.

-

Induction of Injury: Expose the cells to an oxidative stressor, such as hydrogen peroxide (H2O2), for a defined period.

-

Analysis:

-

Cell Viability: Measure cell survival using the MTT assay to determine if the compound protected the cells from H2O2-induced death.

-

Reactive Oxygen Species (ROS) Measurement: Use fluorescent probes like DCFH-DA to quantify intracellular ROS levels and assess the compound's antioxidant capacity.

-

Conclusion

The isoquinoline framework is a remarkably versatile and pharmacologically significant scaffold. Its derivatives have demonstrated a wide array of biological activities, underpinned by well-defined mechanisms of action that engage some of the most critical pathways in cancer, infectious disease, inflammation, and neurodegeneration. The experimental workflows detailed in this guide provide a robust framework for the systematic evaluation of novel isoquinoline compounds, enabling researchers to validate mechanistic claims and identify promising lead candidates for future drug development. The continued exploration of this chemical space holds immense promise for addressing unmet medical needs.

References

- Mahadeviah, C., Nagaraj, P. K., Pasha, T. Y., & Marathi, P. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.

- Fu, L., Chen, W., & Wang, H. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. PMC - PubMed Central - NIH.

- Molnar, J., Engi, H., Hohmann, J., Molnar, P., Szabo, D., & Varadi, J. (2013). Novel isoquinoline derivatives as antimicrobial agents. PubMed.

- BenchChem. (n.d.). Application Notes and Protocols for 4-(3,5-Dimethylbenzoyl)isoquinoline. Benchchem.

- Mello, A. L. A., & Zancan, P. (2022). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. PubMed.

- (n.d.). Neuroprotective mechanism of isoquinoline alkaloids. ResearchGate.

- (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. OUCI.

- (n.d.). Natural and synthetic isoquinoline derivatives with antimicrobial activity. ResearchGate.

- (n.d.). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents.

- Sim, M. O., Al-Matarneh, M. C., Amărandi, R. M., Mangalagiu, I. I., & Danac, R. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC.

- Pawar, S. D., Gosavi, D. H., & Pawar, S. D. (2024). Isoquinoline derivatives and its medicinal activity.

- (n.d.). Biologically Active Isoquinoline Alkaloids covering 2014-2018. PMC - PubMed Central.

- (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents.

- Kim, D. H., Kim, J. H., Park, S. J., & Lee, S. (2020). Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway. PubMed.

- Vutov, K., Momekov, G., Dimitrov, D., & Svinyarov, I. (2022). Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. MDPI.

- Zhang, Y., Li, Y., & Wang, J. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. PubMed.

- Mello, A. L. A., & Zancan, P. (2022). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. ResearchGate.

- Zhang, Y., Li, Y., & Wang, J. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. PMC.

- (2025). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents.

- Xia, H., Liu, Y., Xia, G., Liu, Y., Lin, S., & Guo, L. (2021). Novel Isoquinoline Alkaloid Litcubanine A - A Potential Anti-Inflammatory Candidate.

- (2022). Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. ResearchGate.

- BenchChem. (n.d.). Application Notes and Protocols for Isoquinoline Derivatives in Biological Assays. Benchchem.

- Guler, B., Aktumsek, A., & Zengin, G. (2023). Neuroprotective Potential of Isoquinoline Alkaloids from Glaucium grandiflorum Boiss. and A. Huet subsp. refractum (Nábelek) Mory: Role of NRF2-KEAP1 Pathway. MDPI.

- BenchChem. (n.d.). Application Notes and Protocols for 4-Substituted Isoquinolines as Kinase Inhibitors. Benchchem.

- Sim, M. O., Al-Matarneh, M. C., Amărandi, R. M., Mangalagiu, I. I., & Danac, R. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI.

- Li, J., Zhou, Y., & Chen, J. (2017). Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment. Dove Medical Press.

- (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PMC - PubMed Central.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [ouci.dntb.gov.ua]

- 6. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. dovepress.com [dovepress.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents (2024) | Matthew J. A. Phillips [scispace.com]

- 16. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Novel Isoquinoline Alkaloid Litcubanine A - A Potential Anti-Inflammatory Candidate [frontiersin.org]

- 19. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Neuroprotective Potential of Isoquinoline Alkaloids from Glaucium grandiflorum Boiss. and A. Huet subsp. refractum (Nábelek) Mory: Role of NRF2-KEAP1 Pathway | MDPI [mdpi.com]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of the Dihydroisoquinolinone Scaffold

The 1,2-dihydroisoquinolin-3(4H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic structure provides a valuable framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. The introduction of a bromine atom at the 7-position, yielding 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one, further enhances its utility as a synthetic intermediate. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, allowing for the facile introduction of molecular diversity and the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of targeted therapeutics.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. Key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 943751-93-7 | [1][2] |

| Molecular Formula | C₉H₈BrNO | [1][2] |

| Molecular Weight | 226.07 g/mol | [1][2] |

| Appearance | Light yellow to yellow solid | [1] |

| Boiling Point (Predicted) | 412.6 ± 45.0 °C | [1] |

| Density (Predicted) | 1.559 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 14.90 ± 0.20 | [1] |

| Storage | Sealed in dry, Room Temperature | [1][2] |

Synthesis of this compound: A Proposed Protocol

A definitive, published, step-by-step protocol for the synthesis of this compound is not widely available. However, based on established synthetic methodologies for analogous dihydroisoquinolinone structures, a robust and plausible synthetic route can be proposed. The most common and effective strategies for the construction of the dihydroisoquinolinone core involve the cyclization of β-phenylethylamine derivatives. The Pictet-Spengler[4][5][6] and Bischler-Napieralski[7] reactions are cornerstone methods in this regard.

A logical synthetic approach would commence with the N-acylation of a suitable phenylethylamine precursor, followed by an intramolecular cyclization. A proposed two-step synthesis is detailed below.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-(2-(4-Bromophenyl)ethyl)-2-chloroacetamide

-

To a stirred solution of 2-(4-bromophenyl)ethylamine (1.0 eq)[8] and a suitable base, such as triethylamine (1.2 eq), in an anhydrous aprotic solvent like dichloromethane (DCM) at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-(4-bromophenyl)ethyl)-2-chloroacetamide.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

-

To a stirred suspension of a Lewis acid, such as aluminum chloride (AlCl₃, 2.5 eq), in an anhydrous solvent like dichloromethane or 1,2-dichloroethane at 0 °C, add the N-(2-(4-bromophenyl)ethyl)-2-chloroacetamide (1.0 eq) portionwise.

-

Allow the reaction mixture to stir at room temperature for 24-48 hours. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Extract the aqueous mixture with dichloromethane.

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the final product.

Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound lies in its role as a key intermediate in the synthesis of high-value pharmaceutical compounds, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors.

Role in the Synthesis of PARP Inhibitors

PARP enzymes are crucial for DNA repair, and their inhibition has emerged as a promising strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Several PARP inhibitors have been approved for clinical use, and many more are in development.

The this compound scaffold serves as a foundational element in the construction of a number of potent PARP inhibitors. The bromine atom at the 7-position is strategically positioned for modification via cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the introduction of various aryl or heteroaryl groups, which can be tailored to optimize binding to the PARP active site and to modulate the pharmacokinetic properties of the final compound.

Caption: Role of this compound in PARP inhibitor synthesis.

Safety and Handling

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier. Based on the available information for the closely related compound, 7-bromo-1,2,3,4-tetrahydroisoquinoline, the following general precautions should be observed[9][10][11]:

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

-

Handling: Handle in a well-ventilated place. Avoid contact with skin and eyes. Prevent the formation of dust and aerosols.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its strategic bromination provides a key point for diversification, enabling the synthesis of a wide range of complex molecules. Its demonstrated utility in the development of PARP inhibitors highlights its importance in the ongoing quest for novel and effective cancer therapies. As research into targeted therapeutics continues to expand, the demand for such well-functionalized and strategically designed intermediates is likely to grow, solidifying the role of this compound in the drug discovery and development landscape.

References

- Pictet-Spengler Isoquinoline Synthesis. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.

-